(3,5-Difluorophenyl)methanethiol
Overview
Description
(3,5-Difluorophenyl)methanethiol is an organosulfur compound with the molecular formula C7H6F2S It is characterized by the presence of two fluorine atoms attached to a benzene ring and a thiol group (-SH) attached to a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3,5-difluorobenzyl chloride with thiourea, followed by hydrolysis to yield the desired thiol compound . The reaction conditions generally include the use of a solvent such as ethanol or water, and the reaction is carried out at elevated temperatures to facilitate the formation of the thiol group.
Industrial Production Methods
Industrial production of (3,5-Difluorophenyl)methanethiol may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3,5-Difluorophenyl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used for nucleophilic aromatic substitution.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Substitution: Various substituted benzene derivatives.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
(3,5-Difluorophenyl)methanethiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions due to its thiol group.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3,5-Difluorophenyl)methanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, potentially inhibiting their activity. The fluorine atoms can influence the compound’s reactivity and binding affinity through electronic effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Difluorophenol: Similar structure but with a hydroxyl group instead of a thiol group.
3,5-Difluoroacetophenone: Contains a carbonyl group instead of a thiol group.
Uniqueness
(3,5-Difluorophenyl)methanethiol is unique due to the presence of both fluorine atoms and a thiol group, which imparts distinct chemical properties and reactivity. The combination of these functional groups makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
(3,5-difluorophenyl)methanethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2S/c8-6-1-5(4-10)2-7(9)3-6/h1-3,10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXFKXTFQKJLIHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)CS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40375769 | |
Record name | (3,5-difluorophenyl)methanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40375769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
358358-66-4 | |
Record name | (3,5-difluorophenyl)methanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40375769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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